BenchChemオンラインストアへようこそ!

Intercellular Adhesion Molecule-1

Functional ELISA Binding Affinity Antibody Characterization

Intercellular Adhesion Molecule-1 (ICAM-1, CD54, CAS 126547-89-5) is a cell-surface glycoprotein belonging to the immunoglobulin superfamily that functions as a ligand for the leukocyte integrin LFA-1 (αLβ2, CD11a/CD18). ICAM-1 is a transmembrane protein with an extracellular region comprising five immunoglobulin-like domains, and its soluble form (sICAM-1) is shed into the circulation and serves as a biomarker of endothelial activation and inflammation.

Molecular Formula C13H18O
Molecular Weight 0
CAS No. 126547-89-5
Cat. No. B1178004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntercellular Adhesion Molecule-1
CAS126547-89-5
SynonymsIntercellular Adhesion Molecule-1
Molecular FormulaC13H18O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Intercellular Adhesion Molecule-1 (ICAM-1) CAS 126547-89-5: Procurement-Relevant Identity, Class, and Primary Ligand Specificity


Intercellular Adhesion Molecule-1 (ICAM-1, CD54, CAS 126547-89-5) is a cell-surface glycoprotein belonging to the immunoglobulin superfamily that functions as a ligand for the leukocyte integrin LFA-1 (αLβ2, CD11a/CD18) [1]. ICAM-1 is a transmembrane protein with an extracellular region comprising five immunoglobulin-like domains, and its soluble form (sICAM-1) is shed into the circulation and serves as a biomarker of endothelial activation and inflammation [2]. Unlike selectins that primarily mediate leukocyte rolling, ICAM-1 is essential for firm adhesion and transendothelial migration of leukocytes [3]. Recombinant human ICAM-1 proteins, typically expressed in mammalian systems (HEK293, CHO) and comprising the extracellular domain (e.g., Gln28-Glu480), are widely used in functional binding assays, ELISA development, and drug-target interaction studies [4].

Why sICAM-1, VCAM-1, and E-Selectin Are Not Interchangeable: A Critical Procurement Consideration


Despite all being classified as endothelial adhesion molecules, ICAM-1, VCAM-1, E-selectin, and P-selectin exhibit fundamentally distinct ligand specificities, temporal expression kinetics, and functional roles in leukocyte trafficking, rendering them non-interchangeable in experimental systems [1]. ICAM-1 binds LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18) on leukocytes, whereas VCAM-1 binds VLA-4 (α4β1), and E-selectin binds sialyl-Lewis X-bearing glycoproteins [2]. Even when considering functional redundancy, differential utilization has been demonstrated: ICAM-1 and VCAM-1 play reciprocal roles in the binding of resting T cells, with ICAM-1 being more prominent in binding to resting endothelium [3]. Furthermore, their expression induction profiles differ: E-selectin peaks at 4–6 hours post-stimulation and declines rapidly, whereas ICAM-1 shows sustained expression [4]. Substitution of one adhesion molecule for another in any assay, biomarker panel, or therapeutic target selection introduces critical confounding variables that undermine data interpretability and experimental reproducibility.

Quantitative Differentiation of ICAM-1 (CAS 126547-89-5) Relative to VCAM-1, Selectins, and Alternative Detection Systems


ICAM-1 Functional Binding Affinity (EC₅₀) for Anti-ICAM-1 Antibody vs. Cross-Reactive Binding to VCAM-1

In a functional ELISA using immobilized recombinant human ICAM-1 (Gln28-Glu480, His-tagged, expressed in HEK293 cells) at 2 μg/mL, the EC₅₀ for binding to an anti-ICAM-1 recombinant antibody (CSB-RA010949MA1HU) was determined to be 0.2350–0.4911 ng/mL [1]. This demonstrates high-affinity, specific recognition of the ICAM-1 extracellular domain. No equivalent binding is observed with VCAM-1 or E-selectin proteins under identical conditions, confirming the absence of cross-reactivity [2].

Functional ELISA Binding Affinity Antibody Characterization Ligand-Receptor Interaction

sICAM-1 as an Independent Discriminating Risk Factor for Coronary Artery Disease vs. sP-Selectin and sVCAM-1

In a cross-sectional study of 81 patients with angiographically proven coronary artery disease (CAD) versus 75 control subjects, sICAM-1 levels were significantly higher in CAD patients (146 ± 38 ng/mL) compared to controls (132 ± 48 ng/mL, p<0.04) [1]. sP-selectin was also elevated (275 ± 107 vs. 241 ± 104 ng/mL, p<0.04), but sVCAM-1 and sE-selectin did not show significant differences. Multivariate logistic regression identified sICAM-1 as an independent discriminating risk factor for CAD (p<0.03), and prediction models incorporating sICAM-1 significantly outperformed models based on established risk factors alone [1].

Cardiovascular Biomarker Coronary Artery Disease Risk Stratification Soluble Adhesion Molecules

Quantitative Impact of rs5498 (K469E) Polymorphism on Circulating sICAM-1 Levels: A Genetic Determinant of Baseline Variation

The rs5498 single nucleotide polymorphism (SNP) in the ICAM1 gene, resulting in a Lys469Glu (K469E) substitution, is a robust determinant of circulating sICAM-1 levels. In a large cohort of 3,550 white participants from the CARDIA study, the G-allele of rs5498 was significantly associated with sICAM-1 concentration (p<0.001), with each copy of the G-allele conferring a 5% higher sICAM-1 level [1]. This effect is specific to ICAM-1; analogous functional variants in VCAM1 or SELE do not produce a comparable magnitude of effect on their respective soluble protein levels [2].

Pharmacogenomics Genetic Variant Biomarker Baseline Population Stratification

Detection Sensitivity and Linear Range of sICAM-1 ELISA Kits vs. sVCAM-1 and sE-Selectin Assays

Commercially available sICAM-1 ELISA kits demonstrate a detection sensitivity of <34 pg/mL with a linear range of 78–5,000 pg/mL [1]. High-sensitivity kits achieve a minimum detectable dose of <2.99 pg/mL with a range of 6.25–400 pg/mL [2]. In contrast, sVCAM-1 ELISA kits typically exhibit detection limits of 0.6–1.0 ng/mL (600–1,000 pg/mL) and sE-selectin kits approximately 0.5 ng/mL (500 pg/mL), representing a ~20-fold lower sensitivity compared to the optimized sICAM-1 assays . This enhanced sensitivity for sICAM-1 enables accurate quantification in sample types where sVCAM-1 or sE-selectin may fall below the limit of detection.

Immunoassay Performance Limit of Detection Analytical Sensitivity Biomarker Quantification

Differential Effects of PKC Inhibition on T-Cell Adhesion: ICAM-1/LFA-1 vs. VCAM-1/VLA-4 Pathways

Pharmacological inhibition of Protein Kinase C (PKC) produced opposite effects on T-cell adhesion mediated by ICAM-1/LFA-1 versus VCAM-1/VLA-4 pathways. PKC inhibition enhanced T-cell binding to ICAM-1 while concurrently reducing adhesion to VCAM-1 [1]. This divergent regulation confirms that the two adhesion molecule systems operate through distinct intracellular signaling mechanisms and cannot be substituted for one another in functional assays or drug screening campaigns targeting integrin-mediated adhesion.

Integrin Signaling Small Molecule Screening Adhesion Assay Immunomodulation

Purity and Endotoxin Specifications of Recombinant Human ICAM-1 (CAS 126547-89-5) Proteins Across Expression Systems

Recombinant human ICAM-1 proteins produced in mammalian expression systems (HEK293, CHO) exhibit high purity (>95% by SDS-PAGE) and low endotoxin levels (<1.0 EU/μg or <0.1 EU/μg, LAL method) [1]. Advanced preparations achieve >98% purity with endotoxin levels ≤0.005 EU/μg . In contrast, E. coli-expressed ICAM-1, while more cost-effective, lacks glycosylation and often carries higher endotoxin burdens, which can confound cell-based functional assays and in vivo studies. The availability of highly purified, low-endotoxin, glycosylated ICAM-1 from mammalian sources is a key differentiator for applications requiring physiological relevance and minimal endotoxin interference.

Recombinant Protein Quality Endotoxin Level Cell-Based Assay Compatibility Protein Procurement

Procurement-Driven Application Scenarios for ICAM-1 (CAS 126547-89-5) Based on Differentiated Evidence


High-Sensitivity Quantification of sICAM-1 in Low-Abundance Clinical Samples

For studies involving serum, plasma, or cell culture supernatants where sICAM-1 concentrations are expected to be low (e.g., early-stage disease, pediatric samples, or dilute culture media), an sICAM-1 ELISA kit with a detection limit of <34 pg/mL (or high-sensitivity variant with <2.99 pg/mL) should be selected over sVCAM-1 or sE-selectin assays due to the ~20-fold higher sensitivity [1]. This ensures quantitative data capture rather than a high proportion of samples falling below the limit of detection, which would compromise statistical power and data interpretability. Use of a high-sensitivity sICAM-1 assay is particularly indicated when paired with genetic stratification for rs5498 genotype to control for baseline variation [2].

Cardiovascular Risk Stratification Panels Requiring Independent Discriminatory Biomarkers

When constructing a multi-marker panel for coronary artery disease (CAD) risk assessment, sICAM-1 should be prioritized for inclusion over sVCAM-1 and sE-selectin. Evidence demonstrates that sICAM-1 is an independent discriminating risk factor for CAD (p<0.03) and that prediction models incorporating sICAM-1 significantly outperform those based on established risk factors alone [1]. In contrast, sVCAM-1 and sE-selectin did not show significant discriminatory power in the same cohort, making them less valuable additions to a CAD risk panel. Procurement of validated sICAM-1 ELISA kits with demonstrated clinical performance in CAD populations is recommended.

Functional Screening of Small Molecule Modulators Targeting LFA-1/ICAM-1 Interaction

For high-throughput screening campaigns aimed at identifying inhibitors or enhancers of leukocyte adhesion, recombinant human ICAM-1 protein with validated biological activity (EC₅₀ <0.5 ng/mL in functional ELISA) and expressed in mammalian cells should be procured [1]. This ensures proper glycosylation and physiological conformation required for accurate assessment of LFA-1 binding. Researchers must be aware that hits identified in ICAM-1/LFA-1 adhesion assays may not translate to VCAM-1/VLA-4 pathways due to divergent signaling regulation (e.g., opposite responses to PKC inhibition) [2]; therefore, compound libraries should be screened against both pathways separately rather than assuming interchangeability.

In Vitro and In Vivo Studies Requiring Low Endotoxin, Glycosylated ICAM-1

For cell-based functional assays, endothelial activation studies, or in vivo administration, recombinant ICAM-1 protein with endotoxin levels ≤1.0 EU/μg (ideally ≤0.1 EU/μg) and expressed in mammalian cells (HEK293 or CHO) is essential to avoid TLR4-mediated confounding effects [1]. E. coli-expressed ICAM-1, while less expensive, introduces unacceptably high endotoxin levels and lacks glycosylation, which can alter ligand-binding properties and immunogenicity. Procurement of mammalian-expressed, low-endotoxin ICAM-1 is therefore non-negotiable for studies where endotoxin contamination would confound interpretation, such as in cytokine release assays or models of sterile inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Intercellular Adhesion Molecule-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.